molecular formula C7H5ClF3NO B6306316 2-(Chloromethyl)-5-(trifluoromethoxy)pyridine CAS No. 1060814-93-8

2-(Chloromethyl)-5-(trifluoromethoxy)pyridine

Cat. No.: B6306316
CAS No.: 1060814-93-8
M. Wt: 211.57 g/mol
InChI Key: WTXDLQCNOZMUBG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(trifluoromethoxy)pyridine is a chemical compound that features a pyridine ring substituted with a chloromethyl group at the 2-position and a trifluoromethoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(trifluoromethoxy)pyridine typically involves the introduction of the chloromethyl and trifluoromethoxy groups onto the pyridine ring. One common method involves the chloromethylation of 5-(trifluoromethoxy)pyridine using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, resulting in the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the trifluoromethoxy group can lead to the formation of difluoromethoxy or monofluoromethoxy derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include difluoromethoxy and monofluoromethoxy derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-(trifluoromethoxy)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethoxy groups, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: The compound is used in the development of agrochemicals and materials with unique properties, such as increased stability or enhanced activity.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethoxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-3-methyl-4-(trifluoromethoxy)pyridine
  • 2-(Chloromethyl)-5-(trifluoromethyl)pyridine
  • 2-(Bromomethyl)-5-(trifluoromethoxy)pyridine

Uniqueness

2-(Chloromethyl)-5-(trifluoromethoxy)pyridine is unique due to the presence of both the chloromethyl and trifluoromethoxy groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(chloromethyl)-5-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-3-5-1-2-6(4-12-5)13-7(9,10)11/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXDLQCNOZMUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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